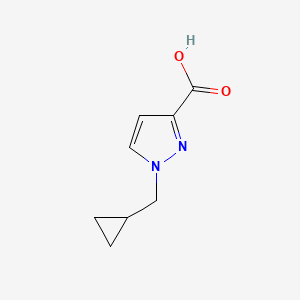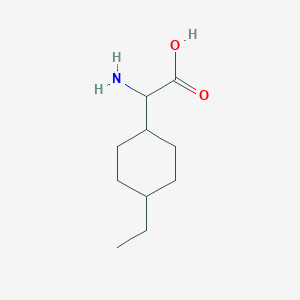
4-Ethenyl-2-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H9F. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the fluorination of a suitable precursor, followed by alkylation and subsequent vinylation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Nitro Derivatives: Formed through nitration reactions.
Oxidized Products: Such as aldehydes and carboxylic acids from oxidation reactions.
Applications De Recherche Scientifique
4-Ethenyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2-fluoro-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The fluorine atom’s electron-withdrawing effect influences the reactivity and orientation of the substituents on the benzene ring. This compound can also participate in radical reactions, where the ethenyl group undergoes addition reactions with radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2-Fluoro-1-methylbenzene: Lacks the ethenyl group.
4-Vinyl-2-fluoro-1-methylbenzene: Another vinyl-substituted derivative.
Uniqueness
4-Ethenyl-2-fluoro-1-methylbenzene is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific reactivity and properties .
Propriétés
IUPAC Name |
4-ethenyl-2-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPHTJRKPUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)

![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)





![1-[3-(n-Propylthio)phenyl]ethanol](/img/structure/B7895809.png)



![2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid](/img/structure/B7895840.png)
